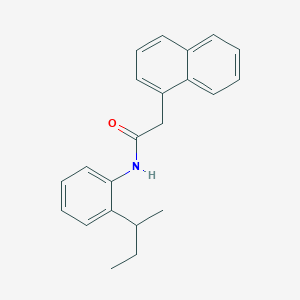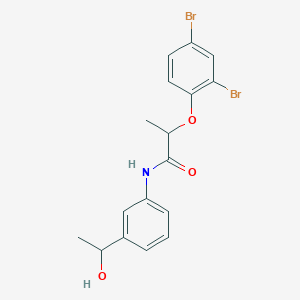
N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide, also known as BMS-986, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. This compound belongs to the class of small-molecule drugs that target the central nervous system, specifically the cannabinoid receptor type 1 (CB1).
作用机制
N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide works by binding to the CB1 receptor in the brain, which regulates appetite, metabolism, and energy balance. By blocking this receptor, N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide can reduce food intake and increase energy expenditure, leading to weight loss and improved metabolic function.
Biochemical and Physiological Effects:
N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide has been shown to have a range of biochemical and physiological effects in animal models. These include reduced food intake, increased energy expenditure, improved glucose tolerance, and reduced liver fat accumulation. These effects are mediated by the CB1 receptor blockade and suggest that N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide has potential as a therapeutic agent for metabolic disorders.
实验室实验的优点和局限性
One of the advantages of using N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide in lab experiments is its high potency and selectivity for the CB1 receptor. This makes it a useful tool for studying the role of the CB1 receptor in various physiological processes. However, one limitation of using N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide is its relatively short half-life, which may require frequent dosing in animal studies.
未来方向
There are several future directions for research on N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide. One area of interest is the development of novel anti-obesity drugs based on the CB1 receptor blockade. Another potential application is the treatment of liver diseases such as non-alcoholic fatty liver disease (NAFLD) and non-alcoholic steatohepatitis (NASH), which are closely linked to metabolic disorders. Further studies are needed to fully understand the potential therapeutic applications of N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide and its mechanism of action.
合成方法
The synthesis of N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide involves a multistep process that begins with the reaction between 2-sec-butylphenylboronic acid and 1-bromo-2-naphthaldehyde. The resulting intermediate is then subjected to a Suzuki-Miyaura coupling reaction with 2-(2,2,2-trifluoroethoxy)benzeneboronic acid to yield the final product. This synthesis method has been optimized to ensure high yields and purity of the compound.
科学研究应用
N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide has been studied extensively for its potential therapeutic applications in various diseases. One of the most promising areas of research is the treatment of obesity and metabolic disorders. Studies have shown that N-(2-sec-butylphenyl)-2-(1-naphthyl)acetamide can reduce food intake and body weight in animal models, making it a potential candidate for the development of anti-obesity drugs.
属性
分子式 |
C22H23NO |
|---|---|
分子量 |
317.4 g/mol |
IUPAC 名称 |
N-(2-butan-2-ylphenyl)-2-naphthalen-1-ylacetamide |
InChI |
InChI=1S/C22H23NO/c1-3-16(2)19-12-6-7-14-21(19)23-22(24)15-18-11-8-10-17-9-4-5-13-20(17)18/h4-14,16H,3,15H2,1-2H3,(H,23,24) |
InChI 键 |
GONFLVQIERGGFT-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=CC3=CC=CC=C32 |
规范 SMILES |
CCC(C)C1=CC=CC=C1NC(=O)CC2=CC=CC3=CC=CC=C32 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4-methoxyphenyl)-3-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290543.png)
![N-benzyl-4-{[(1-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290547.png)
![4-tert-butyl-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290550.png)
![N-[3-(1-hydroxyethyl)phenyl]-3-phenylpropanamide](/img/structure/B290552.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzamide](/img/structure/B290553.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methylbenzenesulfonamide](/img/structure/B290554.png)
![4-ethoxy-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290555.png)
![2-chloro-N-[3-(1-hydroxyethyl)phenyl]benzamide](/img/structure/B290556.png)

![3-{[(4-chlorophenyl)acetyl]amino}-N-(3-methylphenyl)benzamide](/img/structure/B290558.png)
![N-(4-fluorophenyl)-4-{[(2-naphthyloxy)acetyl]amino}benzamide](/img/structure/B290559.png)
![Ethyl 4-chloro-3-{[(2-naphthyloxy)acetyl]amino}benzoate](/img/structure/B290561.png)
![Ethyl 4-chloro-3-[[2-(4-methoxyphenyl)acetyl]amino]benzoate](/img/structure/B290564.png)
![N-[3-(1-hydroxyethyl)phenyl]-2-methoxybenzamide](/img/structure/B290566.png)